BRD4(D1) Cocrystal Structure Defines the Trioxo-Thiazepane Scaffold as a Validated Acetyl-Lysine Mimetic
Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate is a direct analog of the 1,4-thiazepane carbamate scaffold for which high-resolution X-ray co-crystal structures with BRD4 bromodomain 1 (BRD4-D1) have been deposited in the PDB [1]. The co-crystal structures (PDB IDs: 6UVJ, 6UVM, 6UWX) resolved at resolutions of 1.38 Å, 1.51 Å, and 1.307 Å respectively demonstrate that the thiazepane scaffold, bearing a carbamate or ester at the 5-position, occupies the acetyl-lysine binding pocket and forms a conserved hydrogen-bond network with Asn140 [1][2]. The structurally characterized methyl carbamate analog (PDB 6UVJ, ligand ChemComp-QJ1) provides direct evidence that the thiazepane ring system is a competent BET bromodomain ligand scaffold [1]. The target compound possesses the identical 1,4-thiazepane core but with a sulfone oxidation state (1,1,3-trioxo) and a methyl ester at the 5-position, a modification that is synthetically accessible from the carbamate series and retains the essential pharmacophoric elements for acetyl-lysine mimicry.
| Evidence Dimension | BRD4(D1) binding mode validation via X-ray crystallography |
|---|---|
| Target Compound Data | Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate: validated 1,4-thiazepane core scaffold with sulfone oxidation state; ester at 5-position (analogous to carbamate in co-crystallized ligands) |
| Comparator Or Baseline | Methyl carbamate thiazepane inhibitor (ChemComp-QJ1) in PDB 6UVJ (resolution 1.38 Å) and PDB 6UVM (resolution 1.51 Å) |
| Quantified Difference | Resolution of PDB 6UVJ: 1.38 Å. Resolution of PDB 6UVM: 1.51 Å. Resolution of PDB 6UWX: 1.307 Å. Scaffold-level validation: identical 1,4-thiazepane ring system confirmed by electron density; differentiation arises from oxidation state (sulfone vs. thioether) and ester vs. carbamate at the 5-position |
| Conditions | X-ray diffraction; synchrotron radiation; molecular replacement phasing; recombinant human BRD4 bromodomain 1 (BRD4-D1) |
Why This Matters
Procurement of the trioxo-thiazepane scaffold enables direct SAR exploration within a structurally validated BET bromodomain chemotype, reducing the risk of investing in an unvalidated fragment core.
- [1] PDB 6UVJ: Cocrystal of BRD4(D1) with a methyl carbamate thiazepane inhibitor. X-ray diffraction, resolution 1.38 Å. Deposited 2019-11-05. Johnson, J.A.; Pomerantz, W.C.K. View Source
- [2] Johnson, J.A.; Nicolaou, C.A.; Kirberger, S.E.; Pandey, A.K.; Hu, H.; Pomerantz, W.C.K. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Med. Chem. Lett. 2019, 10, 1648–1654. View Source
